Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine and fluorine atoms on the indole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for introducing the chloro and fluoro groups can vary, but often involve halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
- Methyl indole-5-carboxylate
Uniqueness
Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate is unique due to the specific positioning of the chloro and fluoro groups on the indole ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique indole scaffold with both chloro and fluoro substituents. This specific arrangement enhances its reactivity and biological activity compared to similar compounds. The presence of these halogen atoms can influence the compound's interaction with biological targets, making it a valuable candidate for drug development.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The indole structure allows for high-affinity binding to these targets, which can modulate critical biological pathways. For instance, it may act as an inhibitor of certain enzymes, thereby influencing metabolic processes and cellular signaling pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The compound's mechanism includes the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HCT-116 (Colorectal) | X.XX |
MCF-7 (Breast) | Y.YY |
(Note: Specific IC50 values to be inserted based on experimental data)
Antiviral Activity
Research indicates that this compound may also possess antiviral properties. It has been investigated for its efficacy against neurotropic alphaviruses, showing potential as a replication inhibitor in vitro. The structure-activity relationship studies suggest that modifications in the indole ring can enhance its antiviral potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole ring significantly affect its binding affinity and inhibitory activity against target enzymes.
Table 2: Structure-Activity Relationships for Indole Derivatives
Compound | Substituent | Activity (IC50 µM) |
---|---|---|
Methyl 4-Chloro-5-Fluoro-Indole | Cl, F | X.XX |
Methyl Indole | H | Y.YY |
4-Bromo-Indole | Br | Z.ZZ |
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against various cancer cell lines using MTT assays. The results demonstrated significant cytotoxicity, particularly in HCT-116 cells, where it induced apoptosis via caspase activation pathways .
Case Study 2: Antiviral Potential
Another study focused on the compound's antiviral properties against Western equine encephalitis virus (WEEV). It showed promising results as an inhibitor of viral replication, suggesting that further modifications could enhance its efficacy as an antiviral agent .
Properties
Molecular Formula |
C10H7ClFNO2 |
---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(12)9(5)11/h2-4,13H,1H3 |
InChI Key |
REXSHWFACLHVDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2Cl)F |
Origin of Product |
United States |
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